molecular formula C17H25N5O3S B12240402 3-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine

3-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine

Cat. No.: B12240402
M. Wt: 379.5 g/mol
InChI Key: SVRMZRFPHUCWID-UHFFFAOYSA-N
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Description

3-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine is a complex organic compound featuring a pyridazine ring substituted with a methoxy group, a pyrrolidine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the pyrrolidine ring, and finally, the assembly of the pyridazine core. Common reagents used in these steps include substituted aromatic aldehydes, tosylhydrazine, and terminal alkynes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the methoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H25N5O3S

Molecular Weight

379.5 g/mol

IUPAC Name

3-[[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]methoxy]-6-methylpyridazine

InChI

InChI=1S/C17H25N5O3S/c1-5-22-14(4)17(13(3)20-22)26(23,24)21-9-8-15(10-21)11-25-16-7-6-12(2)18-19-16/h6-7,15H,5,8-11H2,1-4H3

InChI Key

SVRMZRFPHUCWID-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCC(C2)COC3=NN=C(C=C3)C)C

Origin of Product

United States

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